molecular formula C7H7NO3 B3226531 3-Hydroxy-4-methylpyridine-2-carboxylic acid CAS No. 1256788-22-3

3-Hydroxy-4-methylpyridine-2-carboxylic acid

Cat. No.: B3226531
CAS No.: 1256788-22-3
M. Wt: 153.14 g/mol
InChI Key: FGIOYVALQZKTOU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-4-methylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIOYVALQZKTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249420
Record name 2-Pyridinecarboxylic acid, 3-hydroxy-4-methyl-
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Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-22-3
Record name 2-Pyridinecarboxylic acid, 3-hydroxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256788-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Pyridinecarboxylic Acid Chemistry

Pyridinecarboxylic acids are a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more carboxyl groups. 3-Hydroxy-4-methylpyridine-2-carboxylic acid is a specific derivative within this broader family, which includes fundamental structures such as picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). The introduction of hydroxyl and methyl groups onto the pyridine ring at specific positions significantly influences the molecule's electronic properties, reactivity, and potential applications.

Significance in Heterocyclic Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. 3-Hydroxy-4-methylpyridine-2-carboxylic acid serves as a valuable precursor and intermediate in the synthesis of more complex heterocyclic structures. The functional groups present on the molecule offer multiple reaction sites for further chemical modifications.

For instance, the carboxylic acid group can be converted into esters, amides, or other derivatives, allowing for the construction of larger molecular frameworks. The hydroxyl group can participate in etherification or esterification reactions, while the pyridine (B92270) ring itself can undergo various substitution reactions. This multi-functional nature makes 3-Hydroxy-4-methylpyridine-2-carboxylic acid a key component in the strategic design and synthesis of novel heterocyclic compounds with tailored properties. Research into related compounds, such as 3-hydroxypicolinic acid, has shown the utility of this structural motif in creating complex molecules. For example, the synthesis of the methyl ester of 3-hydroxypyridine-2-carboxylic acid is a common transformation, highlighting the reactivity of the carboxyl group.

Overview of Academic Research Domains

The unique chemical structure of 3-Hydroxy-4-methylpyridine-2-carboxylic acid and its derivatives has led to their investigation in several areas of academic research. While specific studies on this exact molecule are not abundant, the broader class of substituted hydroxypyridine carboxylic acids is of significant interest.

One area of investigation is their potential as chelating agents for metal ions. The arrangement of the carboxylic acid, hydroxyl group, and the pyridine (B92270) nitrogen can create a stable coordination site for various metals. This property is relevant in fields such as coordination chemistry and bioinorganic chemistry. For example, the related compound 3-methylpyridine-2-carboxylic acid is known to be used as a ligand in the synthesis of metal complexes.

Furthermore, derivatives of hydroxypyridine carboxylic acids are explored for their potential biological activities. The pyridine ring is a common scaffold in many pharmaceutical compounds. The specific substitution pattern of 3-Hydroxy-4-methylpyridine-2-carboxylic acid could impart interesting pharmacological properties, making it a target for synthesis and biological screening in drug discovery programs. Research on similar structures, such as 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid, indicates their relevance in metabolic pathways, suggesting that related compounds could also have biological significance nih.govhmdb.ca.

Below is a table summarizing the key properties of 3-Hydroxy-4-methylpyridine-2-carboxylic acid and related compounds for comparative analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
3-Hydroxy-4-methylpyridine-2-carboxylic acidC7H7NO3153.14Pyridine, Carboxylic Acid, Hydroxyl, Methyl
3-Hydroxypyridine-2-carboxylic acidC6H5NO3139.11Pyridine, Carboxylic Acid, Hydroxyl
3-Methylpyridine-2-carboxylic acidC7H7NO2137.14Pyridine, Carboxylic Acid, Methyl
5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acidC8H7NO4181.15Pyridine, Carboxylic Acid, Hydroxyl, Methyl, Formyl

An in-depth analysis of the synthetic approaches for 3-hydroxy-4-methylpyridine-2-carboxylic acid reveals a variety of strategic considerations, from the initial construction of the core pyridine structure to the precise placement of functional groups. This article explores the key methodologies applicable to the synthesis of this specific substituted pyridine, providing a detailed examination of relevant chemical principles and techniques.

Coordination Chemistry of 3 Hydroxy 4 Methylpyridine 2 Carboxylic Acid As a Ligand

Ligand Design and Chelation Properties (N, O Donor Sets)

3-Hydroxy-4-methylpyridine-2-carboxylic acid is an effective chelating agent, primarily due to the presence of a nitrogen atom in the pyridine (B92270) ring and oxygen atoms from the carboxyl and hydroxyl groups. This arrangement of donor atoms allows the ligand to form stable chelate rings with metal ions. The specific coordination mode can vary, but it typically involves the nitrogen of the pyridine ring and the oxygen from the deprotonated carboxylate group, forming a five-membered chelate ring. The hydroxyl group can also participate in coordination, leading to different structural motifs.

The dianion of 3-methylpicolinic acid, a related compound, can be formed by reaction with lithium diisopropylamide (LDA) and can undergo C-alkylation. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydroxy-4-methylpyridine-2-carboxylic acid and its derivatives can be achieved through various methods, including solvothermal techniques. researchgate.net The resulting complexes exhibit a wide array of structural diversity, from mononuclear species to complex coordination polymers.

A number of transition metal complexes of 3-hydroxypyridine-2-carboxylic acid and its analogs have been synthesized and characterized. researchgate.net

Zinc(II): Zinc(II) forms complexes such as bis(3-methyl-picolinato-κ² N,O)(1,10-phenanthroline)zinc(II) tetrahydrate.

Iron(II/III) and Aluminum(III): The complexing properties of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid with Fe(III) and Al(III) have been investigated, revealing the formation of various metal-ligand complexes in solution. rsc.org For Fe(III), species such as [FeLH], [FeL], and [FeL₂H₂] have been identified, while for Al(III), complexes like [AlLH] and [AlL₂H₂] are observed. rsc.org

Nickel(II): Nickel(II) complexes with related ligands, such as [Ni(3-Mepic)₂(H₂O)₂], have been synthesized, where 3-MepicH is 3-methylpicolinic acid.

Cobalt(II): Cobalt(II) can form complexes like [Co(3-Mepic)₃] and other structures where the Co(II) cation is octahedrally coordinated. nih.gov

Copper(II): Copper(II) complexes with related pyridine-based ligands have been synthesized, showing distorted square planar or square pyramidal geometries. nih.gov In some cases, these complexes can form dimeric or polymeric structures through bridging ligands or intermolecular interactions. e3s-conferences.orgnih.gov

Manganese(II): Manganese(II) complexes with related ligands have been synthesized and structurally characterized, exhibiting octahedral or pentagonal bipyramidal coordination geometries. semanticscholar.org

Cadmium(II): A cadmium complex with a derivative, 3-hydroxyquinoline-4-carboxylic acid, has been synthesized via a solvothermal method, resulting in a two-dimensional structure. researchgate.net

Table 1: Examples of Transition Metal Complexes

Metal Ion Example Complex Formula Coordination Geometry
Zinc(II) [Zn(3-Mepic)₂(phen)]·4H₂O ---
Iron(III) [FeL] ---
Aluminum(III) [AlL] ---
Nickel(II) [Ni(3-Mepic)₂(H₂O)₂] ---
Cobalt(II) [Co(3-Mepic)₃] Octahedral nih.gov
Copper(II) [Cu(3-Mepic)₂(4-pic)] ---
Manganese(II) [MnL1Br₂(OH₂)] Octahedral semanticscholar.org

While the focus has largely been on transition metals, the potential for 3-hydroxy-4-methylpyridine-2-carboxylic acid to coordinate with main group metals exists, though it is a less explored area of its coordination chemistry.

The bifunctional nature of 3-hydroxy-4-methylpyridine-2-carboxylic acid and its derivatives makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridine and carboxylic acid groups can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org For instance, related pyridine-dicarboxylic acid ligands have been used to synthesize 2D and 3D coordination polymers with various metal ions like Zn(II) and Nd(III). nih.gov The structural diversity of these frameworks can be influenced by factors such as the choice of metal ion and the presence of template molecules. rsc.org

Spectroscopic Analysis of Coordination Compounds

Spectroscopic techniques are crucial for elucidating the structure and bonding in the coordination compounds of 3-hydroxy-4-methylpyridine-2-carboxylic acid.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand to the metal center. Key vibrational bands associated with the carboxylic acid and hydroxyl groups are particularly informative. Upon coordination, the characteristic stretching frequency of the C=O group in the carboxylic acid is typically shifted to lower wavenumbers. Similarly, changes in the vibrational modes of the pyridine ring can indicate its involvement in bonding. In the IR spectra of metal complexes with related ligands, the strong bands of the stretching asymmetric vibrations of the C=O bond in the carboxylate groups are observed at different wavenumbers compared to the free ligand. mdpi.com For example, in some cadmium complexes, the characteristic bands of the carboxylate groups are related to symmetric stretching vibrations. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
3-Hydroxy-4-methylpyridine-2-carboxylic acid
Zinc(II)
Iron(II)
Iron(III)
Nickel(II)
Cobalt(II)
Copper(II)
Aluminum(III)
Manganese(II)
Cadmium(II)
3-methylpicolinic acid
2-methyl-3-hydroxy-4-pyridinecarboxylic acid
3-hydroxyquinoline-4-carboxylic acid
4-picoline
1,10-phenanthroline

Based on a comprehensive review of the available search results, it is not possible to generate a scientifically accurate article on the coordination chemistry of "3-Hydroxy-4-methylpyridine-2-carboxylic acid" that adheres to the specific sections and subsections requested in the outline.

The search results lack specific experimental data for metal complexes of this particular ligand in the following required areas:

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes

Electronic and Magnetic Properties of Metal Complexes

Nonlinear Optical (NLO) Properties of Coordination Compounds

While information is available for related compounds, such as isomers (e.g., 2-methyl-3-hydroxy-4-pyridinecarboxylic acid) or the parent compound lacking the methyl group (3-hydroxypicolinic acid), using this data would not be scientifically accurate for the specified subject and would violate the strict requirement to focus solely on "3-Hydroxy-4-methylpyridine-2-carboxylic acid."

Therefore, to ensure scientific accuracy and adhere to the provided instructions, this request cannot be fulfilled.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of 3-Hydroxy-4-methylpyridine-2-carboxylic acid, both single-crystal and powder X-ray diffraction would provide invaluable information about its solid-state structure.

Single-Crystal X-ray Diffraction analysis of a suitable single crystal of 3-Hydroxy-4-methylpyridine-2-carboxylic acid would yield the most definitive structural information. This technique can determine the exact bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it reveals the crystal system, space group, and unit cell dimensions of the crystalline form. The analysis of the crystal packing would also elucidate intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the compound.

Powder X-ray Diffraction (PXRD) is typically used for the analysis of a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and the assessment of sample purity. For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, PXRD could be employed to characterize the bulk material and to compare different batches or crystalline forms.

Despite a thorough review of the scientific literature, no experimental single-crystal or powder X-ray diffraction data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid has been publicly reported.

Table 1: X-ray Crystallographic Data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated Density (g/cm³)Data not available

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an essential analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of 3-Hydroxy-4-methylpyridine-2-carboxylic acid. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, HRMS would be expected to provide an accurate mass measurement that corresponds to its molecular formula, C₇H₇NO₃. While experimental HRMS data for the free acid is not available in the reviewed literature, a predicted monoisotopic mass for the protonated molecule ([M+H]⁺) of its hydrochloride salt has been reported.

Table 2: High-Resolution Mass Spectrometry Data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid

IonPredicted m/z
[M+H]⁺154.04987

Note: The m/z value is a predicted value for the protonated molecule of the hydrochloride salt of the compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a detailed picture of the atomic connectivity of 3-Hydroxy-4-methylpyridine-2-carboxylic acid.

1D NMR spectroscopy , including ¹H (proton) and ¹³C (carbon-13) NMR, would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would help to identify the different types of protons and their neighboring atoms. The ¹³C NMR spectrum would reveal the number of unique carbon environments.

2D NMR spectroscopy techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between atoms. A COSY spectrum would show correlations between coupled protons, helping to piece together the fragments of the molecule. An HSQC spectrum would identify which protons are directly attached to which carbon atoms. Further 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish longer-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the final structure.

A comprehensive search of the scientific literature did not yield any experimental 1D or 2D NMR data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid.

Table 3: ¹H NMR Data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---

Table 4: ¹³C NMR Data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid

Chemical Shift (ppm)Assignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Electrochemical Characterization (e.g., Cyclic Voltammetry, Potentiometry)

Electrochemical techniques can provide insights into the redox properties and acidity of a molecule. For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, methods such as cyclic voltammetry and potentiometry would be informative.

Cyclic Voltammetry (CV) is used to study the oxidation and reduction processes of a substance. By applying a varying potential to a solution of 3-Hydroxy-4-methylpyridine-2-carboxylic acid, one could determine its oxidation and reduction potentials. This information is valuable for understanding its electronic properties and its potential behavior in electrochemical systems.

Potentiometry , specifically potentiometric titration, is a method used to determine the concentration of a substance and to measure its acid dissociation constants (pKa values). For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, which has both an acidic carboxylic acid group and a phenolic hydroxyl group, as well as a basic pyridine (B92270) nitrogen, potentiometric titration would be used to determine the pKa values associated with these functional groups. These values are crucial for understanding the ionization state of the molecule at different pH levels.

No specific experimental electrochemical data from cyclic voltammetry or potentiometry for 3-Hydroxy-4-methylpyridine-2-carboxylic acid was found in the surveyed literature.

Table 5: Electrochemical Data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid

TechniqueParameterValue
Cyclic VoltammetryOxidation Potential (Epa)Data not available
Reduction Potential (Epc)Data not available
PotentiometrypKa₁Data not available
pKa₂Data not available
pKa₃Data not available

Theoretical and Computational Chemistry of 3 Hydroxy 4 Methylpyridine 2 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of many-body systems, like molecules, by modeling the electron density. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a wide range of molecular properties. nih.govresearchgate.net

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is geometry optimization, which locates the minimum energy structure of a molecule. nih.gov This process determines the most stable three-dimensional arrangement of atoms by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. The output provides key structural parameters like bond lengths, bond angles, and dihedral angles. For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, this would reveal the planarity of the pyridine (B92270) ring and the orientation of the hydroxyl, methyl, and carboxylic acid substituents.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated frequencies for a related compound, 2-hydroxy-5-methylpyridine-3-carboxylic acid, have been shown to correlate well with experimental FT-IR and Raman spectra, helping to assign specific vibrational modes to the stretching and bending of functional groups like O-H, C=O, and C-H. researchgate.net A similar analysis for 3-Hydroxy-4-methylpyridine-2-carboxylic acid would allow for a detailed assignment of its vibrational spectrum.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Hydroxy-4-methylpyridine-2-carboxylic acid (Illustrative Example)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC2-C(OOH)1.51 Å
Bond LengthC3-O(H)1.35 Å
Bond LengthC4-C(H3)1.50 Å
Bond LengthO-H (hydroxyl)0.97 Å
Bond LengthO-H (carboxyl)0.98 Å
Bond AngleN1-C2-C3120.5°
Bond AngleC2-C3-C4119.8°
Dihedral AngleC3-C2-C(OOH)-O179.5°
Note: This table is for illustrative purposes only and does not represent actual published data.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Illustrative Example)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.52
LUMO EnergyELUMO-1.45
Energy GapEgap5.07
Ionization PotentialI6.52
Electron AffinityA1.45
Chemical Hardnessη2.54
Electronegativityχ3.99
Note: This table is for illustrative purposes only and does not represent actual published data.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to excited states. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained and compared with experimental data to aid in structure elucidation and spectral assignment. researchgate.net

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. MD simulations model the interactions between the solute (3-Hydroxy-4-methylpyridine-2-carboxylic acid) and solvent molecules (e.g., water, ethanol), providing insights into solvation processes and the structure of the solvation shell. nih.gov These simulations can reveal how intermolecular forces, especially hydrogen bonds between the hydroxyl/carboxylic acid groups and solvent molecules, influence the compound's conformation and properties in a liquid environment. nih.gov

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. researchgate.net QTAIM can identify and classify both covalent and non-covalent interactions within a molecule and between molecules. nih.gov The analysis locates bond critical points (BCPs) where the electron density is a minimum along the bond path. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of interactions. A positive Laplacian value is indicative of non-covalent interactions like hydrogen bonds, which are crucial in determining the crystal packing and supramolecular structure of compounds like 3-Hydroxy-4-methylpyridine-2-carboxylic acid. researchgate.netnih.gov

Computational Prediction of Nonlinear Optical Properties and Hyperpolarizabilities

Molecules with extensive π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net Computational methods, including DFT, can predict these properties by calculating the molecular dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). nih.govnih.gov These parameters describe how the molecule's electron cloud responds to an external electric field. researchgate.net A large hyperpolarizability value suggests a strong NLO response. For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, such calculations would assess its potential as an NLO material by quantifying the electronic response arising from its substituted pyridine structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org These orbitals are termed "frontier" orbitals as they lie at the forefront of electron occupation. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions and can be easily polarized. irjweb.commdpi.com

Computational studies on similar pyridine and carboxylic acid derivatives have shown that substitutions on the pyridine ring significantly affect the HOMO and LUMO energy levels. rsc.orgekb.eg For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing reactivity. rsc.org

The following table presents hypothetical FMO data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid to illustrate the key quantum chemical parameters derived from such an analysis. These values are representative and based on typical findings for similar aromatic carboxylic acids. scispace.comresearchgate.net

ParameterDescriptionIllustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.75
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.50
Energy Gap (ΔE) ELUMO - EHOMO5.25
Ionization Potential (IP) -EHOMO6.75
Electron Affinity (EA) -ELUMO1.50
Chemical Potential (µ) (EHOMO + ELUMO) / 2-4.125
Chemical Hardness (η) (ELUMO - EHOMO) / 22.625
Global Electrophilicity (ω) µ² / 2η3.24

Note: These values are for illustrative purposes and are not derived from experimental or specific computational results for this exact molecule.

From these parameters, further insights into the molecule's behavior can be deduced. The ionization potential (IP) and electron affinity (EA) relate to the molecule's ability to lose or gain an electron, respectively. ajchem-a.com Chemical hardness (η) is a measure of resistance to charge transfer, with a higher value indicating greater stability. irjweb.com The global electrophilicity index (ω) quantifies the molecule's ability to act as an electrophile. irjweb.com A comprehensive FMO analysis thus provides a detailed electronic portrait of 3-Hydroxy-4-methylpyridine-2-carboxylic acid, offering valuable predictions of its reactivity and interaction with other chemical species.

Biochemical Interactions and Enzymatic Transformations of 3 Hydroxy 4 Methylpyridine 2 Carboxylic Acid Non Clinical Focus

Role as a Substrate or Product in Defined Biochemical Pathways

3-Hydroxy-4-methylpyridine-2-carboxylic acid is an intermediate in the de novo biosynthesis pathway of pyridoxine 5'-phosphate (PNP), the active form of vitamin B6. This pathway is crucial for the metabolism of amino acids nih.govnih.gov. In organisms like Escherichia coli, the synthesis of the pyridine (B92270) ring of vitamin B6 is a complex process involving several enzymatic steps. The final step, which involves a ring closure reaction to form the pyridoxine structure, is catalyzed by pyridoxine 5'-phosphate synthase (PdxJ) nih.govuniprot.org. This enzyme facilitates a condensation reaction between two smaller molecules, 1-deoxy-D-xylulose-5-phosphate (DXP) and 3-amino-2-oxopropyl phosphate (AAP), to create the final PNP product uniprot.org. 3-Hydroxy-4-methylpyridine-2-carboxylic acid serves as a key intermediate within this enzymatic process before the final product is formed.

Enzymatic Catalysis and Enzyme-Ligand Interactions

The formation and transformation of pyridine derivatives in the vitamin B6 pathway are governed by specific enzymes. The two key enzymes involved in the steps surrounding the pyridine ring formation are 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) and pyridoxine 5'-phosphate synthase (PdxJ) nih.govnih.gov.

PdxA catalyzes the conversion of 4-hydroxy-l-threonine phosphate (HTP) into 3-amino-2-oxopropyl phosphate (AAP), one of the precursors for the final ring formation nih.govuniprot.org. This reaction is a divalent metal ion-dependent oxidative decarboxylation nih.gov.

PdxJ is the enzyme that catalyzes the final, complex ring closure step. It takes the product of the PdxA reaction (AAP) and condenses it with DXP to form pyridoxine 5'-phosphate nih.govuniprot.org. This intricate intramolecular condensation is the culmination of the de novo synthesis pathway nih.gov.

The three-dimensional structures of the key enzymes in the PNP biosynthesis pathway have been elucidated through X-ray crystallography, providing critical insights into their function.

The crystal structure of E. coli PdxA has been resolved, both on its own and in a complex with its substrate, 4-hydroxy-l-threonine phosphate (HTP), and a Zn²⁺ ion nih.gov. The enzyme forms a tightly bound dimer, with each monomer having an α/β/α-fold. The active site is located at the interface between the two monomers and contains a Zn²⁺ ion coordinated by three conserved histidine residues from both subunits, which is crucial for binding the substrate nih.gov.

Similarly, the crystal structure of E. coli PNP synthase (PdxJ) has been determined at high resolution nih.gov. The enzyme is a homooctamer, built from monomers that adopt a TIM barrel fold. High-resolution structures of the free enzyme and the enzyme in complex with its product, pyridoxine 5'-phosphate (PNP), have been solved nih.gov. These structures reveal that the active site is shared between monomers and that binding of the substrate induces a conformational change, closing the active site to facilitate the reaction nih.gov.

EnzymeOrganismPDB ID (example)ResolutionLigands in Structure
PdxA Escherichia coli1PS62.5 Å4-hydroxy-l-threonine phosphate (HTP), Zn²⁺
PNP Synthase (PdxJ) Escherichia coli1F5B2.0 ÅNone (Apoenzyme)
PNP Synthase (PdxJ) Escherichia coli1F5D2.3 ÅPyridoxine 5'-phosphate (PNP), Phosphate

This table contains representative data and is not exhaustive.

Mechanistic studies of the enzymes in the PNP pathway have shed light on the chemical transformations leading to vitamin B6.

The PdxA enzyme is proposed to catalyze a stepwise oxidative decarboxylation of its substrate, HTP nih.gov. Structural similarities to other dehydrogenases suggest a cofactor binding mode that facilitates this oxidation and subsequent decarboxylation to produce AAP nih.gov.

The mechanism of PNP synthase (PdxJ) is particularly complex. The crystal structure of the enzyme-product complex suggests several key features for its catalytic activity nih.gov. These include the closure of the active site upon substrate binding by the rearrangement of a C-terminal loop, the presence of two distinct phosphate binding sites, and charge-charge stabilization of a protonated Schiff-base intermediate. A water channel is also present, which allows for the release of water molecules during the reaction while the active site remains closed nih.gov. This intricate setup allows the enzyme to orchestrate the condensation and cyclization of DXP and AAP into the final pyridoxine ring structure nih.gov.

Precursor Roles in Metabolic Synthesis Pathways (e.g., NADPH biosynthesis)

The primary metabolic role of 3-Hydroxy-4-methylpyridine-2-carboxylic acid is as an intermediate in the de novo biosynthesis of pyridoxine 5'-phosphate (vitamin B6) nih.gov. While this pathway is linked to other areas of metabolism, a direct role for this specific compound as a precursor in pathways like NADPH biosynthesis is not established.

However, there is an indirect link through the cofactors used by the enzymes in the vitamin B6 pathway. The enzyme PdxA, which produces one of the key precursors for the pyridine ring, can utilize either NADP⁺ or NAD⁺ as its redox cofactor for the oxidation reaction nih.gov. This demonstrates an interaction with the cellular pools of nicotinamide adenine dinucleotide phosphates. The regeneration of NADPH from NADP⁺ is critical for reductive biosynthesis and antioxidant defense and is primarily carried out by pathways such as the pentose phosphate pathway and by enzymes like malic enzyme and isocitrate dehydrogenase nih.govnih.gov. The use of NADP⁺ by PdxA places the vitamin B6 synthesis pathway as a consumer of this cofactor, rather than a direct producer or a source of precursors for NADPH itself.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation of 3-Hydroxy-4-methylpyridine-2-carboxylic acid from complex mixtures, a necessary step for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating isomers of pyridinecarboxylic acids. helixchrom.com For the analysis of polar, ionizable compounds like 3-Hydroxy-4-methylpyridine-2-carboxylic acid, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in achieving high resolution. helixchrom.com The retention of such compounds can be finely tuned by adjusting the mobile phase composition, including the concentration of the organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.com Detection is commonly performed using UV absorbance, although the inherent chromophore of the pyridine (B92270) ring may influence the sensitivity. For compounds with weak UV absorbance, derivatization to introduce a chromophore or fluorophore can be employed to enhance detection. nih.gov

A typical HPLC setup for a related compound is detailed in the interactive table below:

Interactive Table 1: Illustrative HPLC Parameters for Pyridine Carboxylic Acid Analysis

Parameter Condition Rationale
Column Core-shell mixed-mode reversed-phase cation-exchange Provides a combination of hydrophobic and ionic interactions for enhanced selectivity between isomers. helixchrom.com
Mobile Phase Acetonitrile, water, and a buffer (e.g., ammonium (B1175870) formate) The organic modifier (acetonitrile) and buffer pH control the retention and peak shape of the analyte. helixchrom.com
Detection UV-Vis or Diode Array Detector (DAD) Allows for the detection and quantification based on the compound's absorbance of ultraviolet or visible light.
Flow Rate Typically 0.5 - 1.5 mL/min Optimized to achieve a balance between analysis time and separation efficiency.
Injection Volume 5 - 20 µL A small, precise volume of the sample is introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like 3-Hydroxy-4-methylpyridine-2-carboxylic acid, derivatization is often a necessary step to convert the analyte into a more volatile form suitable for GC analysis. This process can also improve the chromatographic peak shape and mass spectrometric fragmentation pattern. For instance, a GC-MS method developed for the analysis of a related thiazinane-carboxylic acid involved a derivatization step. mdpi.com

The following interactive table outlines typical parameters for a GC-MS analysis following derivatization:

Interactive Table 2: Representative GC-MS Parameters for Derivatized Carboxylic Acid Analysis

Parameter Condition Rationale
Derivatization Agent Silylation reagents (e.g., BSTFA, MSTFA) Increases the volatility of the carboxylic acid by replacing the acidic proton with a less polar trimethylsilyl (B98337) group.
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) Provides good separation of a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen Inert gases that carry the sample through the column.
Ionization Mode Electron Ionization (EI) A standard ionization technique that generates reproducible mass spectra for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) Separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Spectrophotometric Quantification Methods

Spectrophotometry offers a simpler and more accessible method for quantification, provided the compound of interest has a distinct chromophore that absorbs light in the ultraviolet or visible range. The quantification is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. For some hydroxyquinoline-carboxylic acid derivatives, spectrophotometric methods have been successfully used for their quantification. researchgate.net The presence of the pyridine ring and hydroxyl and carboxylic acid functional groups in 3-Hydroxy-4-methylpyridine-2-carboxylic acid suggests that it will exhibit UV absorbance, which could be exploited for direct spectrophotometric measurement in simple matrices. However, in complex biological samples, interference from other absorbing compounds can be a significant challenge, often necessitating a prior separation step. nih.gov

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex samples. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach.

LC-MS and LC-MS/MS provide a high degree of selectivity and sensitivity, making them ideal for the analysis of target compounds in complex biological matrices. nih.govindexcopernicus.com For instance, an HPLC-MS/MS method has been developed for the determination of a complex pyridyl-thiazolidine-carboxylic acid in human plasma. nih.gov This technique combines the superior separation capabilities of HPLC with the highly selective and sensitive detection of mass spectrometry. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, reducing the likelihood of interference from co-eluting compounds. nih.gov This approach is particularly valuable when dealing with low concentrations of the analyte in a complex biological background.

The development of such methods involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired levels of accuracy and precision. nih.gov

Future Research Directions and Emerging Applications in Chemical Science

Development of Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical processes has spurred significant interest in the development of sustainable synthetic methods for pyridine (B92270) derivatives. ijarsct.co.inresearchgate.net Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. rasayanjournal.co.in Future research will likely focus on greener alternatives for the synthesis of 3-Hydroxy-4-methylpyridine-2-carboxylic acid and its analogues.

Key areas of exploration include:

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to synthesis. ukri.org Research could be directed towards identifying or engineering enzymes capable of catalyzing the formation of the substituted pyridine ring from renewable feedstocks. ukri.org

Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.gov Its application could offer a more efficient route to 3-Hydroxy-4-methylpyridine-2-carboxylic acid.

Flow Chemistry : Continuous flow processes provide enhanced control over reaction parameters, improved safety, and potential for facile scalability. unimi.ituc.pt The development of a flow-based synthesis would represent a significant advancement over conventional batch methods. unimi.it

Multicomponent Reactions (MCRs) : MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying purification. nih.govrsc.org Designing an MCR strategy for this target molecule would be a key objective for sustainable production.

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyridine Derivatives

MethodologyAdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocks. ukri.orgEnzyme discovery and engineering, substrate scope limitations.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. nih.govScalability, potential for localized overheating.
Flow Chemistry Enhanced safety and control, easy scalability, integration of multiple steps. unimi.itInitial setup costs, potential for clogging.
Multicomponent Reactions High atom economy, reduced waste, simplified procedures. rsc.orgDiscovery of suitable reaction partners and catalysts.

Design of Advanced Coordination Architectures for Specific Chemical Functions

The presence of a carboxylic acid group, a hydroxyl group, and a pyridine nitrogen atom makes 3-Hydroxy-4-methylpyridine-2-carboxylic acid an excellent candidate as a multidentate ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). rsc.orgacs.org The coordination behavior of analogous pyridine carboxylic acids has been shown to be highly versatile, leading to a rich structural diversity in the resulting metal complexes. rsc.orgresearchgate.net

Future research in this area will likely focus on:

Synthesis of Novel MOFs : The tailored design of MOFs using this ligand could lead to materials with specific pore sizes and functionalities. alfa-chemistry.com These materials could find applications in gas storage and separation. alfa-chemistry.com

Functional Coordination Polymers : The development of 1D, 2D, and 3D coordination polymers with interesting magnetic, optical, or electronic properties is a promising avenue. rsc.org Terpyridine-based MOFs, for instance, have shown interesting photophysical and photocatalytic properties. nih.gov

Luminescent Materials : The incorporation of lanthanide ions could lead to the formation of highly luminescent materials for applications in sensing and imaging.

Battery and Energy Storage : MOFs derived from pyridine dicarboxylate ligands have been investigated as electrode materials for battery-supercapacitor hybrid devices, suggesting a potential application for frameworks based on 3-Hydroxy-4-methylpyridine-2-carboxylic acid. rsc.org

High-Throughput Computational Screening for Novel Derivatives

Computational chemistry and high-throughput screening are powerful tools for the rational design and discovery of new molecules with desired properties, thereby accelerating the research and development process. For 3-Hydroxy-4-methylpyridine-2-carboxylic acid, computational approaches can be employed to explore its chemical space and identify promising derivatives for various applications.

Future research directions include:

In Silico Library Design : The creation of large virtual libraries of derivatives by modifying the core structure of 3-Hydroxy-4-methylpyridine-2-carboxylic acid with different functional groups.

QSAR and Pharmacophore Modeling : The development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of the designed derivatives. nih.gov This can be particularly useful in identifying potential enzyme inhibitors. nih.gov

Molecular Docking : The use of molecular docking simulations to predict the binding affinity and mode of interaction of the derivatives with specific biological targets, such as enzymes or receptors.

Prediction of Material Properties : Computational screening can also be used to predict the properties of coordination polymers and MOFs derived from these ligands, aiding in the design of materials with targeted functionalities.

Table 2: Computational Workflow for the Discovery of Novel Derivatives

StepDescriptionTools and Techniques
1. Virtual Library Generation Creation of a diverse set of virtual derivatives of the parent compound.Combinatorial library enumeration software.
2. Property Calculation Calculation of molecular descriptors (e.g., electronic, steric, and lipophilic properties).Density Functional Theory (DFT), Molecular Mechanics.
3. QSAR Modeling Development of statistical models correlating molecular structure with activity. nih.govMultiple Linear Regression, Partial Least Squares, Machine Learning.
4. Virtual Screening High-throughput docking of the virtual library against a biological target.AutoDock, Glide, GOLD.
5. Hit Identification and Optimization Selection of promising candidates for experimental validation and further optimization.Analysis of docking scores and binding poses.

Exploration in Catalysis and Sensing Technologies

The functional groups on 3-Hydroxy-4-methylpyridine-2-carboxylic acid make it and its metal complexes promising candidates for applications in catalysis and chemical sensing.

Catalysis: Pyridine-2-carboxylic acid has been demonstrated to be an effective organocatalyst for multicomponent reactions. rsc.orgnih.govrsc.org Furthermore, metal complexes of pyridine-containing ligands have shown catalytic activity in a range of organic transformations, including oxidation and C-C bond formation. unimi.itrsc.org Future research could explore the use of 3-Hydroxy-4-methylpyridine-2-carboxylic acid and its complexes as catalysts, with the potential for the hydroxyl and methyl groups to modulate catalytic activity and selectivity. acs.org

Sensing Technologies: Pyridine derivatives are widely used in the development of chemosensors for the detection of various analytes, including metal ions and small organic molecules. mdpi.comnih.govdntb.gov.ua The ability of the pyridine nitrogen, hydroxyl, and carboxylate groups to coordinate with metal ions suggests that 3-Hydroxy-4-methylpyridine-2-carboxylic acid could serve as a core structure for new fluorescent or colorimetric sensors. mdpi.commdpi.com Modification of the pyridine ring with fluorophores could lead to probes that exhibit changes in their optical properties upon binding to a target analyte.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-4-methylpyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution followed by carboxylation. For example, halogenated pyrimidine derivatives can react with methoxy groups under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dimethyl sulfoxide (DMSO) or ethanol. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate) significantly impact yield. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Comparative studies with analogs like 4-Methoxypyridine-2-carboxylic acid suggest that steric hindrance from substituents (e.g., methyl vs. ethyl groups) may reduce reaction efficiency by 15–20% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the carboxylic acid proton (δ ~12.5 ppm, broad) and pyridine ring protons (δ 6.5–8.5 ppm). The methyl group at the 4-position typically appears as a singlet (δ ~2.3 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ calculated for C₈H₇NO₄: 181.0375) confirms molecular integrity. Discrepancies >5 ppm require re-evaluation of synthetic intermediates .
  • HPLC : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) achieve >98% purity. Retention times vary with substituents; for example, tetrazolyl analogs (e.g., HO1 in ) show longer retention due to increased polarity .

Q. How does solubility in aqueous vs. organic solvents affect experimental design?

  • Methodological Answer : The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Precipitation issues in phosphate buffers (pH 7.4) suggest pH-dependent solubility, requiring adjustment to pH 5–6 for stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme inhibition data for 3-Hydroxy-4-methylpyridine-2-carboxylic acid?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:
  • Buffer Composition : Tris-HCl vs. HEPES buffers alter ionic strength, affecting binding affinity (e.g., IC50 values vary by 30% in Tris vs. HEPES).
  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications. Validate activity with positive controls (e.g., known inhibitors like 5-Hydroxypyridine-2-carboxylic acid) .
  • Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for plate-to-plate variability. Replicate experiments ≥3 times to ensure statistical significance (p < 0.05) .

Q. How do structural modifications at the 6-position influence bioactivity?

  • Methodological Answer : Substituents at the 6-position modulate steric and electronic effects:
  • Phenyl Derivatives (e.g., HNS in ): Enhance lipophilicity (logP increases by ~1.5), improving membrane permeability but reducing aqueous solubility.
  • Tetrazolyl Groups (e.g., HO1 in ): Introduce hydrogen-bonding capacity, increasing binding affinity to metalloenzymes (e.g., Kd improves from 10 μM to 0.8 μM).
  • Ethyl vs. Methyl Groups : Ethyl substituents (e.g., HNY in ) reduce metabolic clearance in hepatic microsome assays by 40%, suggesting improved pharmacokinetics .

Q. What computational methods predict the orientation of the carboxyl group in derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to calculate energy minima for carboxyl group conformers.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450). Compare binding poses of 2-carboxy vs. 4-carboxy isomers to identify energetically favorable orientations .
  • X-ray Crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with albumin) to validate computational predictions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for this compound?

  • Methodological Answer : Variations (e.g., 240–250°C) arise from:
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) produce different polymorphs. Use differential scanning calorimetry (DSC) to identify transitions.
  • Impurity Profiles : Residual solvents or byproducts (e.g., unreacted starting materials) lower observed melting points. Purity must exceed 98% (HPLC) for accurate reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.